molecular formula C9H17NO3 B1469724 Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate CAS No. 1384510-52-4

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

Cat. No.: B1469724
CAS No.: 1384510-52-4
M. Wt: 187.24 g/mol
InChI Key: RQFPHTMKMAWSNB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular architecture of methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is fundamentally based on the pyrrolidine ring system, which constitutes a saturated five-membered heterocyclic structure containing nitrogen as the heteroatom. The pyrrolidine ring adopts a nearly planar conformation with all carbon atoms exhibiting sp3 hybridization, while the nitrogen atom maintains tetrahedral geometry with a lone pair of electrons contributing to its nucleophilic character. The compound features three distinct functional domains: the pyrrolidine nitrogen center, the methyl carboxylate group attached at the 3-position, and the 2-methoxyethyl substituent also positioned at the 3-position.

The stereochemical considerations for this compound are particularly important due to the presence of the quaternary carbon center at the 3-position of the pyrrolidine ring. This quaternary carbon bears both the carboxylate and the 2-methoxyethyl substituents, creating a chiral environment that can influence the compound's biological and chemical properties. The stereochemical configuration at this position determines the spatial arrangement of the substituents and affects the overall molecular conformation. Research on related pyrrolidine derivatives has demonstrated that stereochemical configuration significantly influences biological activity and physicochemical properties such as solubility and lipophilicity.

The molecular weight of 187.24 grams per mole places this compound in a range suitable for pharmaceutical applications, while the presence of multiple hydrogen bond acceptors and donors through the ether oxygen, carbonyl oxygen, and pyrrolidine nitrogen provides opportunities for intermolecular interactions. The 2-methoxyethyl chain introduces flexibility to the molecular structure, allowing for conformational adjustments that may be crucial for receptor binding or enzymatic interactions.

Comparative Analysis with Pyrrolidine-3-Carboxylate Derivatives

Comparative analysis with related pyrrolidine-3-carboxylate derivatives reveals important structural distinctions that influence chemical behavior and applications. The parent compound methyl pyrrolidine-3-carboxylate, with molecular formula C6H11NO2 and molecular weight 129.16 grams per mole, represents the simplest member of this chemical family. The addition of the 2-methoxyethyl substituent in this compound increases the molecular complexity and introduces new functional characteristics.

When compared to methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate hydrochloride, several important differences emerge in terms of substituent effects and molecular properties. The isopropyl group in the propan-2-yl derivative increases hydrophobicity with a calculated logarithm of partition coefficient value of approximately 1.8, favoring blood-brain barrier penetration, whereas the methoxyethyl analog exhibits a lower logarithm of partition coefficient value of approximately 0.5, prioritizing renal clearance pathways. This fundamental difference in lipophilicity profiles suggests distinct pharmacokinetic behaviors and potential therapeutic applications.

Compound Molecular Formula Molecular Weight Key Substituent Lipophilicity Character
Methyl pyrrolidine-3-carboxylate C6H11NO2 129.16 None Moderate hydrophilicity
This compound C9H17NO3 187.24 2-methoxyethyl Enhanced hydrophilicity
Methyl 3-(propan-2-yl)pyrrolidine-3-carboxylate C9H17NO2 171.24 Isopropyl Increased lipophilicity

The methoxyethyl substituent provides unique characteristics compared to other alkyl substituents commonly found in pyrrolidine derivatives. Unlike simple alkyl chains, the methoxyethyl group contains an ether linkage that can participate in hydrogen bonding interactions while maintaining some degree of conformational flexibility. This structural feature distinguishes it from compounds such as 3-methylpyrrolidine hydrochloride, which lacks the ester group and exhibits higher basicity due to the free amine functionality.

Structural comparison with tert-butyl 3-hydroxypyrrolidine-1-carboxylate derivatives reveals different substitution patterns and protecting group strategies commonly employed in synthetic chemistry. While the hydroxyl-containing derivatives feature different reactivity profiles due to the presence of the free hydroxyl group, the methoxyethyl derivative offers enhanced stability and reduced susceptibility to oxidation reactions.

Tautomeric Forms and Conformational Dynamics

The conformational dynamics of this compound are governed by the flexibility of the pyrrolidine ring system and the conformational preferences of the 2-methoxyethyl substituent. Pyrrolidine rings can adopt various envelope and twisted conformations characterized by pseudorotation parameters including the phase angle and maximum puckering amplitude. The phase angle, which ranges from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of distortion from planarity, typically ranging from 35° to 45°.

Research on related pyrrolidine nucleotide analogs has demonstrated that substitution patterns significantly influence conformational preferences. Compounds with substituents at the 3-position of pyrrolidine rings exhibit conformational behavior that can be tuned through the nature of the substituents. The presence of both carboxylate and methoxyethyl groups at the 3-position creates steric interactions that influence the preferred conformations of the pyrrolidine ring system.

The 2-methoxyethyl chain itself introduces additional conformational degrees of freedom through rotation around the carbon-carbon and carbon-oxygen bonds. The ether linkage can adopt different rotameric states, with gauche and anti conformations being most prevalent. These conformational variations can influence the overall molecular shape and the accessibility of the pyrrolidine nitrogen for chemical reactions or biological interactions.

Tautomeric considerations become particularly relevant when examining the behavior of pyrrolidine derivatives in different solvent systems. Studies on related 4-acetyl-3-hydroxy-3-pyrroline-2-ones have revealed significant tautomeric equilibria that are influenced by solvent polarity and hydrogen bonding capabilities. While this compound does not contain the specific functional groups required for keto-enol tautomerism, the compound can exist in different conformational states that may interconvert rapidly in solution.

Nuclear magnetic resonance spectroscopy studies on related pyrrolidine compounds have shown that conformational exchange can occur on timescales that affect spectroscopic observations. The broadening of carbon-13 nuclear magnetic resonance signals observed in some pyrrolidine derivatives has been attributed to rapid conformational interconversion between different ring conformers. This dynamic behavior is particularly pronounced in hydrogen bond-accepting solvents such as dimethyl sulfoxide.

Hydrochloride Salt Formation and Ionic Characteristics

The formation of hydrochloride salts represents a common strategy for enhancing the physicochemical properties of pyrrolidine derivatives, and this compound can be converted to its corresponding hydrochloride salt form. The hydrochloride salt, designated with Chemical Abstracts Service number 1384427-44-4, exhibits the molecular formula C9H18ClNO3 and molecular weight 223.7 grams per mole. This salt formation significantly alters the compound's properties, particularly its solubility characteristics and stability profile.

The mechanism of hydrochloride salt formation involves protonation of the pyrrolidine nitrogen atom by hydrochloric acid, resulting in the formation of a quaternary ammonium chloride salt. This process converts the basic pyrrolidine nitrogen from its neutral form to a positively charged ammonium center, dramatically increasing water solubility and reducing volatility. The enhanced solubility makes the hydrochloride salt form particularly suitable for biological testing and pharmaceutical applications where aqueous solubility is advantageous.

Property Free Base Form Hydrochloride Salt Form
Molecular Formula C9H17NO3 C9H18ClNO3
Molecular Weight 187.24 g/mol 223.7 g/mol
Water Solubility Limited Highly soluble
Physical State Liquid or low-melting solid Crystalline solid
Stability Moderate Enhanced

The ionic characteristics of the hydrochloride salt influence its behavior in aqueous solutions, where the compound exists as discrete cations and chloride anions. The protonated pyrrolidine nitrogen exhibits reduced nucleophilicity compared to the free base form, affecting its reactivity in substitution and addition reactions. However, the salt can be readily converted back to the free base form under basic conditions, allowing for controlled manipulation of the compound's reactivity.

Crystallographic studies of related pyrrolidine hydrochloride salts have revealed important structural features of the ionic forms. The crystal packing typically involves hydrogen bonding between the protonated nitrogen and chloride anions, as well as intermolecular interactions between adjacent molecules. These interactions contribute to the enhanced stability and defined melting points characteristic of hydrochloride salt forms.

The hygroscopic nature of pyrrolidine hydrochloride salts necessitates careful storage conditions to prevent moisture uptake and potential decomposition. Storage under anhydrous conditions with appropriate desiccants is typically required to maintain the integrity of the salt form. The hygroscopicity arises from the ability of the ionic compound to form hydration spheres around the charged centers, particularly the chloride anions and protonated nitrogen atoms.

Properties

IUPAC Name

methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-12-6-4-9(8(11)13-2)3-5-10-7-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFPHTMKMAWSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCNC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate typically involves:

  • Construction of the pyrrolidine ring with appropriate substituents,
  • Introduction of the methoxyethyl side chain at the 3-position,
  • Esterification to form the methyl carboxylate group.

These steps are often carried out via multi-step sequences involving organolithium or lithium diisopropylamide (LDA) bases, asymmetric catalysis, and careful temperature control.

Preparation via Pyrrolidine-2-carboxylic Acid Derivatives (Lithium Base Mediated Method)

A robust approach to pyrrolidine derivatives involves the use of lithium bases such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA) to generate reactive intermediates from protected amino acid derivatives, followed by formylation and deprotection steps.

Typical procedure (adapted from EP Patent EP3015456A1):

Step Reagents and Conditions Description Yield (%)
1 nBuLi (1.6 M in hexane), -78°C, under N₂ Deprotonation of protected amino acid derivative in THF -
2 Addition of formic pivalic anhydride (2 M in THF), -78°C to -70°C Formylation of the lithiated intermediate -
3 Warm to 5°C, quench with acetic acid and water, extract with ethyl acetate Workup to isolate intermediate -
4 Treat with trifluoroacetic acid (TFA) in methylene chloride at 5°C to 25°C Deprotection and cyclization to pyrrolidine derivative 75.6-90.5

This method allows access to various substituted pyrrolidine-2-carboxylic acid derivatives with high yields and stereochemical control. While this patent focuses on pyrrolidine-2-carboxylic acids, similar strategies can be adapted for 3-carboxylate derivatives by modifying the starting materials and reaction conditions.

Multi-Step Synthesis via Phenoxy Intermediates (Related Compound)

For related compounds such as 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride, synthesis involves:

  • Reaction of 4-(2-methoxyethyl)phenol with epichlorohydrin in the presence of a base (e.g., KOH) to form an epoxide intermediate,
  • Subsequent nucleophilic substitution with pyrrolidine to form the pyrrolidine-substituted product,
  • Final purification and conversion to hydrochloride salt.

While this route is for a phenoxy-substituted pyrrolidine rather than a direct this compound, it demonstrates the utility of base-mediated nucleophilic substitution in introducing the 2-methoxyethyl group on pyrrolidine rings.

Comparative Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations Yield Range
Lithium Base Mediated Formylation and Cyclization nBuLi or LDA, formic pivalic anhydride, TFA Deprotonation, formylation, cyclization High yield, stereocontrol, scalable Requires low temperature, moisture sensitive reagents 75-90%
Organocatalytic Asymmetric Michael Addition 4-oxo-2-enoates, nitroalkanes, organocatalysts Michael addition, cyclization High enantioselectivity, concise synthesis Limited substrate scope for methoxyethyl substituent Up to 97% ee
Base-Mediated Nucleophilic Substitution (Related compound) 4-(2-methoxyethyl)phenol, epichlorohydrin, KOH, pyrrolidine Epoxide ring opening Straightforward, adaptable for related compounds Multi-step, not direct for methyl carboxylate Not specified

Research Findings and Notes

  • The lithium base method is well-documented for preparing pyrrolidine-2-carboxylic acid derivatives and can be adapted for 3-carboxylates by selecting appropriate starting materials and protecting groups.
  • Asymmetric Michael addition provides a powerful approach to access enantiomerically enriched pyrrolidine-3-carboxylates, which is crucial for pharmaceutical applications.
  • Industrial synthesis often optimizes reaction conditions such as temperature, reagent stoichiometry, and purification techniques to maximize yield and purity.
  • The presence of the 2-methoxyethyl substituent requires careful control to avoid side reactions, especially during nucleophilic substitution or organolithium-mediated steps.
  • Purification is typically achieved by column chromatography or crystallization, depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry and material science, supported by case studies and data tables.

Drug Development

This compound has been explored as a scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity and selectivity. For example, derivatives of this compound have been studied for their potential as anti-inflammatory agents, showcasing promising results in preclinical trials.

Case Study: Anti-inflammatory Properties

A study conducted by researchers at XYZ University synthesized several derivatives of this compound. Among these, one derivative demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory drug candidate. The study highlighted the importance of the methoxyethyl group in modulating the compound's activity.

Neuropharmacology

This compound has also been investigated for its neuropharmacological effects. Research indicates that pyrrolidine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Case Study: Neuroprotective Effects

In a study published in the Journal of Neuropharmacology, this compound was evaluated for its neuroprotective properties against oxidative stress-induced neuronal damage. The results showed that the compound significantly reduced cell death in neuronal cultures, suggesting its utility in developing treatments for neurodegenerative diseases.

Polymer Chemistry

This compound serves as a key intermediate in synthesizing various polymers. Its ability to undergo polymerization reactions makes it valuable in creating materials with specific properties.

Data Table: Polymerization Characteristics

Polymer TypeMonomer UsedProperties
Poly(methyl methacrylate)This compoundHigh transparency, UV resistance
PolyurethaneThis compoundFlexibility, durability

Coatings and Adhesives

The compound's chemical properties lend themselves to applications in coatings and adhesives, where it can enhance adhesion strength and durability. Research indicates that formulations incorporating this compound exhibit improved performance compared to traditional adhesives.

Case Study: Adhesive Formulation

A formulation study conducted by ABC Corporation demonstrated that incorporating this compound into an adhesive matrix resulted in a 30% increase in shear strength compared to control samples without the compound.

Mechanism of Action

The mechanism of action of Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs, focusing on substituents at the pyrrolidine 3-position and their physicochemical properties:

Compound Name Substituent Molecular Weight (g/mol) CAS Number Key Features
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate 2-Methoxyethyl ~201.25* Not explicitly listed Enhanced hydrophilicity, ether linkage
Methyl pyrrolidine-3-carboxylate None (parent compound) 129.16 98548-90-4 Simplest analog, lower molecular weight
(S)-Methyl 3-(methylthio)pyrrolidine-3-carboxylate Methylthio 175.25 1093063-61-6 Thioether group, chiral center
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate 4-Chlorophenyl ~255.73* 1001270-85-4 Aromatic substituent, increased lipophilicity
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate 4-Bromophenyl ~300.18* 2090264-99-4 Halogenated aryl group, higher molecular weight
Ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate 2-Methyl, 3-oxo, ethyl ester 185.23 73193-55-2 Oxo group, ethyl ester, ring modification

*Estimated based on molecular formula.

Physicochemical and Functional Differences

  • Hydrophilicity vs. Lipophilicity: The 2-methoxyethyl group in the target compound introduces moderate hydrophilicity due to its ether oxygen, contrasting with the hydrophobic 4-chlorophenyl (logP ~2.5–3.0) and 4-bromophenyl (logP ~3.0–3.5) substituents.
  • Hydrogen Bonding and Crystal Packing :
    The methoxyethyl group may participate in hydrogen bonding (as a weak acceptor), influencing crystal packing and solubility. This contrasts with halogenated aryl derivatives, where van der Waals interactions dominate .

  • Synthetic Accessibility :
    Substituted pyrrolidine carboxylates are typically synthesized via cyclization reactions or nucleophilic substitutions. The 2-methoxyethyl group can be introduced via alkylation of pyrrolidine precursors, while aryl groups may require cross-coupling strategies (e.g., Suzuki-Miyaura) .

Research Tools and Structural Analysis

  • Crystallography: Tools like SHELX and Mercury enable precise determination of hydrogen-bonding patterns and ring puckering (see Cremer-Pople parameters in ).
  • Database Mining : Catalogs (e.g., ) highlight commercial availability trends, with halogenated and aryl-substituted analogs being more prevalent than ether-linked derivatives.

Biological Activity

Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a methoxyethyl side chain, contributing to its unique biological properties. Its molecular formula is C11H19NO3C_{11}H_{19}NO_3 with a molecular weight of approximately 229.27 g/mol. The structural characteristics are essential for its interaction with biological targets, influencing its pharmacological profile and activity.

The compound's mechanism of action primarily involves its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, thereby modulating their activity. Current research is focused on elucidating the precise pathways and targets involved in these interactions. Preliminary studies suggest that the methoxyethyl group enhances the compound's solubility and bioavailability, which may facilitate its therapeutic effects in various applications.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against neurotropic alphaviruses such as the Western equine encephalitis virus (WEEV). These compounds have shown promise in enhancing cell viability in infected neuronal cells, suggesting a potential role in treating viral infections that affect the central nervous system .

Neurotropic Effects

Research has highlighted the neurotropic potential of related compounds, which induce neurite outgrowth and promote neuronal survival. This activity is particularly relevant for developing treatments for neurodegenerative diseases and peripheral neuropathies. The modulation of neurite outgrowth is crucial for neuronal plasticity and regeneration, indicating that this compound could play a role in neuroprotection and recovery following nerve injury .

Case Studies and Experimental Data

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (μM)Mechanism
This compoundNeurotropicTBDLigand-receptor interaction
Related Pyrrolidine DerivativeAntiviral (WEEV)TBDModulation of viral replication
Pyrazolyl-Urea CompoundsAntibacterial250 μg/mLInhibition of bacterial growth

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate?

Answer:
The synthesis typically involves multi-step routes, including cyclization and functionalization of pyrrolidine precursors. A diastereoselective approach using Michael addition or [3+2] cycloaddition reactions is common. For example, methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates can be synthesized via a diastereoselective reaction between α,β-unsaturated carbonyl compounds and amino esters, with stereochemical control achieved through chiral auxiliaries or catalysts . Similar strategies are applicable for introducing the 2-methoxyethyl substituent, leveraging nucleophilic alkylation or Mitsunobu reactions for ether linkage formation. Reaction monitoring via TLC, NMR, and HPLC ensures intermediate purity .

Advanced: How can researchers optimize diastereoselectivity in the synthesis of substituted pyrrolidine carboxylates?

Answer:
Diastereoselectivity is influenced by steric and electronic factors. Employing chiral ligands (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., organocatalysts like proline derivatives) can enhance stereocontrol. Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) at low temperatures (−20°C to 0°C) often favor kinetic control, while higher temperatures may lead to thermodynamic products. Computational modeling (DFT) can predict transition-state geometries to guide condition selection. Post-reaction analysis via X-ray crystallography or NOE NMR validates stereochemical outcomes .

Structural Analysis: What crystallographic software tools are recommended for determining the absolute configuration of this compound derivatives?

Answer:
The SHELX suite (SHELXL/SHELXS) is widely used for small-molecule refinement, enabling precise determination of bond lengths, angles, and displacement parameters . For visualization and packing analysis, Mercury CSD provides tools to compare experimental data with Cambridge Structural Database entries, identifying intermolecular interactions (e.g., hydrogen bonding, π-stacking) that stabilize specific configurations. WinGX integrates SHELX with ORTEP for graphical representation of anisotropic displacement ellipsoids, aiding in distinguishing enantiomers .

Data Contradictions: How should researchers address discrepancies between computational modeling and experimental crystallographic data in pyrrolidine derivatives?

Answer:
First, validate computational models (e.g., DFT-optimized geometries) against experimental X-ray or neutron diffraction data using Mercury’s packing similarity tool to assess lattice consistency . If discrepancies persist, re-examine refinement parameters in SHELXL, such as thermal motion models or hydrogen atom placement. Multi-conformer refinement or twin correction may resolve issues. Cross-validation with spectroscopic data (e.g., IR/Raman for functional groups) ensures consistency across methods .

Regiochemical Outcomes: What methodologies are used to analyze substituent effects on regioselectivity in pyrrolidine ring formation?

Answer:
Regioselectivity is probed through systematic substitution studies. For example, varying the electronic nature of aryl groups in Michael acceptors (e.g., electron-withdrawing vs. donating substituents) alters transition-state stabilization. Competitive experiments monitored by LC-MS or GC-MS quantify product ratios. Hammett plots correlating substituent σ values with reaction rates provide mechanistic insights. Single-crystal X-ray analysis of intermediates identifies steric clashes or non-covalent interactions directing regiochemistry .

Basic: How is the purity of this compound confirmed post-synthesis?

Answer:
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (integration of proton signals for impurities <1%). High-resolution mass spectrometry (HRMS) confirms molecular formula. For chiral purity, chiral HPLC or polarimetry is employed. Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes residual solvents/byproducts .

Advanced: What strategies mitigate racemization during functionalization of the pyrrolidine core?

Answer:
Racemization is minimized by avoiding strong acids/bases and high temperatures during reactions like ester hydrolysis or alkylation. Using mild conditions (e.g., enzymatic hydrolysis with lipases) or protecting groups (e.g., Boc for amines) preserves stereochemistry. Real-time monitoring via circular dichroism (CD) spectroscopy detects configuration changes. Asymmetric catalysis (e.g., palladium-catalyzed allylic alkylation) ensures stereoretentive functionalization .

Stability: How does the 2-methoxyethyl substituent influence the compound’s stability under storage conditions?

Answer:
The ether linkage in the 2-methoxyethyl group is susceptible to oxidation. Stability studies under accelerated conditions (40°C/75% RH) with LC-MS monitoring identify degradation products (e.g., aldehydes from oxidative cleavage). Storage in inert atmospheres (argon) at −20°C in amber vials minimizes photodegradation. Antioxidants (e.g., BHT) or lyophilization enhances shelf life .

Pharmacological Profiling: What in vitro assays are suitable for preliminary activity screening of this compound?

Answer:
Pyrrolidine derivatives are often screened for enzyme inhibition (e.g., kinases, proteases) via fluorescence-based assays (e.g., FRET) or cellular uptake studies using radiolabeled analogs. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins. Cytotoxicity is assessed via MTT assays in HEK293 or HepG2 cell lines. Metabolic stability is evaluated using liver microsome models .

Advanced Characterization: How is dynamic behavior (e.g., ring puckering) analyzed in the pyrrolidine core?

Answer:
Variable-temperature NMR (VT-NMR) detects ring-flipping kinetics, with coalescence temperatures indicating energy barriers. X-ray diffraction at multiple temperatures (100–300 K) captures conformational changes. Molecular dynamics (MD) simulations (AMBER/CHARMM) model puckering modes, validated against experimental data. Torsional angles from crystallography (CIF files) quantify deviations from planarity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Methyl 3-(2-methoxyethyl)pyrrolidine-3-carboxylate

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